3-Chloroquinoxalin-2-ol
Overview
Description
3-Chloroquinoxalin-2-ol is an organic heterocyclic compound1. It has a molecular formula of C8H5ClN2O and a molecular weight of 180.59 g/mol21.
Synthesis Analysis
The synthesis of 3-Chloroquinoxalin-2-ol involves a photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones using CHCl3 as a chlorine source3. This protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlorination agent3.
Molecular Structure Analysis
The molecular structure of 3-Chloroquinoxalin-2-ol is characterized by the presence of a quinoxaline core, which is a nitrogen-containing heterocyclic compound4. The compound also contains a chlorine atom, which is introduced through a photoredox-catalysed chlorination process3.
Chemical Reactions Analysis
The key chemical reaction involved in the formation of 3-Chloroquinoxalin-2-ol is the photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones3. This reaction affords various 3-chloroquinoxalin-2 (1H)-ones in moderate to high yields3.
Physical And Chemical Properties Analysis
3-Chloroquinoxalin-2-ol is a solid at room temperature2. It has a molecular weight of 180.59 g/mol and a molecular formula of C8H5ClN2O21.Scientific Research Applications
Synthesis and Chemical Properties
Research has shown interest in the synthesis and chemical properties of 3-Chloroquinoxalin-2-ol and its analogs. For instance, studies have explored the synthesis of quinoline ring systems and their reactions to construct fused or binary quinoline-cored heterocyclic systems, illustrating their potential in creating compounds with significant biological activities (Hamama et al., 2018). Additionally, the utilization of 2,3-hydrazinylquinoxalin-2-ol in the synthesis of fused quinoxaline ring systems further demonstrates the versatility of these compounds in chemical synthesis (Waly et al., 2009).
Antimicrobial and Antituberculosis Activities
Several studies have investigated the antimicrobial and antituberculosis activities of chloroquinoxaline derivatives. For example, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis indicate good antituberculosis activity, even for multidrug-resistant isolates (Hongmanee et al., 2006). Another study synthesized novel quinoxalines, showing antimicrobial activity and suggesting the potential of these compounds in developing new antimicrobial agents (Soliman & Amer, 2012).
Potential in Drug Discovery and Development
Research on 3-Chloroquinoxalin-2-ol derivatives has also extended to their potential use in drug discovery and development. For instance, the synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonists highlights the therapeutic potential of these compounds in treating conditions mediated by this receptor (Mahesh et al., 2004). Additionally, the ultrasound-assisted synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives and their in silico assessment as potential ligands for the N-protein of SARS-CoV-2 underscore the relevance of these compounds in addressing current global health challenges (Shahinshavali et al., 2020).
Safety And Hazards
The safety information available indicates that 3-Chloroquinoxalin-2-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation5. The compound is classified with the signal word 'Warning’5.
Future Directions
The future directions for 3-Chloroquinoxalin-2-ol could involve further exploration of its potential applications in various fields. The compound’s chlorination approach offers an innovative pathway for rapid incorporation of chlorine functionality into heteroarenes3. This could inspire broader exploitation of new chlorination strategies3. Moreover, given the versatile pharmacology of quinoxaline derivatives4, there could be potential for further development in the wide spectrum of its biological importance.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
3-chloro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQFFWUHBKRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307222 | |
Record name | 3-chloro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxalin-2-ol | |
CAS RN |
35676-70-1 | |
Record name | 35676-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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